molecular formula C15H7ClF6N2O3 B5132629 N-[3,5-bis(trifluoromethyl)phenyl]-2-chloro-4-nitrobenzamide

N-[3,5-bis(trifluoromethyl)phenyl]-2-chloro-4-nitrobenzamide

Cat. No.: B5132629
M. Wt: 412.67 g/mol
InChI Key: AOMXOOTUOLUBQM-UHFFFAOYSA-N
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Description

N-[3,5-bis(trifluoromethyl)phenyl]-2-chloro-4-nitrobenzamide is a compound known for its unique chemical structure, which includes trifluoromethyl groups, a chloro group, and a nitro group attached to a benzamide core

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-chloro-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7ClF6N2O3/c16-12-6-10(24(26)27)1-2-11(12)13(25)23-9-4-7(14(17,18)19)3-8(5-9)15(20,21)22/h1-6H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMXOOTUOLUBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7ClF6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-chloro-4-nitrobenzamide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 2-chloro-4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-bis(trifluoromethyl)phenyl]-2-chloro-4-nitrobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amine group if it is reduced from the nitro group.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon) or metal hydrides (e.g., lithium aluminum hydride).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of substituted benzamides.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of oxidized benzamides or other oxidized derivatives.

Scientific Research Applications

N-[3,5-bis(trifluoromethyl)phenyl]-2-chloro-4-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-2-chloro-4-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can modify biological targets. The chloro group can facilitate binding to specific sites on proteins or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3,5-bis(trifluoromethyl)phenyl]-2-chloro-4-nitrobenzamide is unique due to the combination of trifluoromethyl, chloro, and nitro groups, which confer distinct chemical and biological properties

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